BMS-764459 - 1188407-45-5

BMS-764459

Catalog Number: EVT-263128
CAS Number: 1188407-45-5
Molecular Formula: C19H21F2N5O3
Molecular Weight: 405.4058
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-764459 is a novel potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).
Source and Classification

BMS-764459 originates from research focused on the modulation of the corticotropin-releasing factor signaling pathway. This compound is categorized under small molecule therapeutics, particularly within the realm of neuropharmacology, due to its targeted action on specific receptors involved in stress-related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-764459 involves several key steps that utilize various organic chemistry techniques. One prominent method includes the formation of pyrazinone derivatives through condensation reactions involving α-amino acids and halogenated compounds. The general synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with α-amino acid derivatives and halogenated acyl compounds.
  2. Condensation Reaction: The reaction typically involves heating the starting materials under controlled conditions to promote the formation of the pyrazinone ring.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate BMS-764459 from by-products.

This method has been refined over time to improve yield and selectivity towards the desired compound while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-764459 features a pyrazinone core, which is characterized by a five-membered ring containing two nitrogen atoms. The specific molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 245.28 g/mol. The compound's structural representation includes functional groups that enhance its receptor-binding affinity, making it an effective antagonist for corticotropin-releasing factor receptor 1.

Structural Features:

  • Core: Pyrazinone ring
  • Functional Groups: Includes carbamate and ether moieties that contribute to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

BMS-764459 undergoes various chemical reactions typical for small molecules, including:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, affecting its stability and activity.
  • Nucleophilic Substitution: Reactions involving nucleophiles can modify functional groups on the pyrazinone structure, potentially leading to analogs with varied pharmacological profiles.
  • Degradation Pathways: Understanding its degradation pathways is crucial for formulating stable pharmaceutical products.

These reactions are essential for both understanding the compound's stability and exploring potential modifications to enhance efficacy.

Mechanism of Action

Process and Data

BMS-764459 functions primarily as an antagonist at the corticotropin-releasing factor receptor 1. By blocking this receptor, it inhibits the downstream signaling pathways associated with stress responses. This action helps to mitigate symptoms associated with anxiety and depression.

The mechanism can be summarized as follows:

  1. Receptor Binding: BMS-764459 selectively binds to corticotropin-releasing factor receptor 1.
  2. Signal Inhibition: This binding prevents the natural ligand from activating the receptor, thereby inhibiting signal transduction.
  3. Physiological Effects: The inhibition leads to reduced anxiety-like behaviors in preclinical models, supporting its potential therapeutic use.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for pyrazinones.

These properties are critical for formulation development and ensuring consistent therapeutic delivery.

Applications

Scientific Uses

BMS-764459 has significant potential in scientific research, particularly in studies related to stress response mechanisms and neuropharmacology. Its applications include:

  • Therapeutic Development: Investigated for treating anxiety disorders and depression.
  • Research Tool: Used in preclinical studies to better understand the role of corticotropin-releasing factor receptor 1 in various physiological processes.
Introduction to BMS-764459

Pharmacological Classification and Structural Properties

BMS-764459 (IUPAC name: (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-((6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl)amino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile) is classified pharmacologically as a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist [1] [2] [4]. It features a stereospecific configuration with an (S)-enantiomer structure that is critical for its receptor binding affinity [4] [5]. The molecular formula is C19H21F2N5O3, corresponding to a molecular weight of 405.40 g/mol [1] [4].

The compound's architecture integrates three key moieties essential for its pharmacological profile:

  • A pyrazinone core serving as the primary scaffold for CRF1 binding
  • A difluoromethoxy pyridine group contributing to metabolic stability and membrane permeability
  • A cyclopropyl-methoxyethyl substituent with stereochemical specificity that optimizes receptor-ligand interactions [1] [4] [5]

Table 1: Fundamental Physicochemical Properties of BMS-764459

PropertySpecification
CAS Registry Number1188407-45-5
Molecular FormulaC₁₉H₂₁F₂N₅O₃
Exact Mass405.1612 g/mol
Molecular Weight405.40 g/mol
Elemental CompositionC 56.29%; H 5.22%; F 9.37%; N 17.28%; O 11.84%
Stereochemistry(S)-configuration at chiral center
AppearanceWhite to light brown solid powder
Solubility ProfileSoluble in DMSO (20 mg/mL) [4]
Purity Specifications≥98% (HPLC) [4] [5]

BMS-764459 demonstrates favorable physicochemical properties for central nervous system targeting, including adequate solubility in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL, facilitating in vitro and ex vivo investigations [4] [5]. The compound's stability profile supports long-term storage at -20°C, with a documented shelf life exceeding two years under appropriate conditions [1].

Historical Context in Drug Development

BMS-764459 was developed by Bristol-Myers Squibb (BMS) during the mid-2000s as part of a strategic initiative to target stress-related neurological disorders [4] [5]. The compound emerged from structure-activity relationship (SAR) optimization programs focused on pyrazinone derivatives, aiming to improve upon earlier CRF1 antagonists that faced challenges with bioavailability and receptor selectivity [4]. Early pharmacological characterization demonstrated promising anxiolytic potential in rodent models, positioning BMS-764459 as a clinical candidate for depression and anxiety disorders [3] [6].

The development timeline reveals significant milestones:

  • 2009: First public disclosure at the 238th American Chemical Society National Meeting & Exposition, highlighting its novel structural class and preclinical efficacy [1] [3]
  • Preclinical evaluation: Demonstrated oral bioavailability in canine models (53% in suspension, 70% in solution) and dose-dependent anxiolytic effects in rat defensive withdrawal models at 1-3 mg/kg [4] [5]
  • Discontinuation: Advanced to preclinical safety assessment where it demonstrated atypical induction of hepatic CYP1A1 enzymes, leading to significant liver weight increases (30-40%) in rat toxicology studies after two weeks of dosing at 175 mg/kg/day [3] [6]

This unexpected hepatotoxicity profile, characterized by simultaneous induction of CYP1A1, CYP2B, CYP3A, and Abcc3 genes—a signature of atypical CYP inducers—effectively halted clinical development [3] [6]. Consequently, BMS-764459 transitioned from a therapeutic candidate to a valuable research tool, currently available exclusively for experimental applications through specialized chemical suppliers under agreement with Bristol-Myers Squibb [4] [5].

Role as a Corticotropin-Releasing Factor (CRF) Receptor Antagonist

BMS-764459 functions as a potent and selective competitive antagonist of corticotropin-releasing factor receptor 1 (CRF1), demonstrating high affinity binding with an IC50 of 0.86 nM against rat CRF1 when challenged with 150 pM ovine CRF [4] [5]. The compound effectively inhibits CRF-stimulated intracellular signaling pathways, particularly cAMP production, with an IC50 of 1.9 nM in human Y-79 retinoblastoma cells stimulated with 1 nM CRF [4] [5].

Table 2: Pharmacological Profile of BMS-764459

ParameterValueExperimental Context
CRF1 Binding IC500.86 nMRat CRF1 vs. 150 pM ovine CRF
Functional Antagonism (cAMP) IC501.9 nMHuman Y-79 cells vs. 1 nM CRF stimulation
CRF2 SelectivityIC50 >10 µMMinimal affinity for CRF2 receptor
Off-target SelectivityIC50 >10 µM against 43 targetsReceptor/channel/transporter panel screening
Oral Bioavailability53-70%Canine models (2-3 mg/kg)
Anxiolytic Efficacy1-3 mg/kgRat defensive withdrawal model

The compound exhibits exceptional target specificity, showing negligible binding affinity (>10 µM IC50) toward CRF2 receptors and 43 additional receptors, ion channels, and transporters evaluated in comprehensive selectivity panels [4] [5]. This pharmacodynamic profile translates to functional anxiolytic effects in vivo, where oral administration significantly reduces anxiety-like behaviors in rodent models at doses as low as 1 mg/kg [4].

Beyond its primary mechanism, BMS-764459 demonstrates unexpected atypical CYP1A1 induction properties mediated through the aryl hydrocarbon receptor (AhR) pathway [2] [3] [6]. Transcriptomic analysis revealed:

  • Significant upregulation of AhR-responsive genes, particularly CYP1A1
  • Concurrent induction of CAR/PXR-regulated genes (CYP2B, CYP3A, Abcc3)
  • Distinct miRNA expression changes, including miR-680 and miR-29a, potentially serving as biomarkers for atypical induction [3] [6]

This dual pharmacology positions BMS-764459 as a valuable research tool for investigating:

  • CRF1 receptor function in stress-related neurological pathways
  • Molecular mechanisms of atypical enzyme induction
  • miRNA regulatory networks in xenobiotic metabolism [2] [3] [6]

The compound's unique ability to simultaneously modulate neuroendocrine signaling and xenobiotic response pathways provides a multifaceted platform for investigating crosstalk between stress physiology and drug metabolism regulation.

Properties

CAS Number

1188407-45-5

Product Name

BMS-764459

IUPAC Name

4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile

Molecular Formula

C19H21F2N5O3

Molecular Weight

405.4058

InChI

InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1

InChI Key

PJMUNXORSUNUCV-OAHLLOKOSA-N

SMILES

CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N

Solubility

Soluble in DMSO

Synonyms

BMS-764459

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.